molecular formula C12H16FN B3032335 1-[(2-Fluorophenyl)methyl]cyclobutyl-methanamine CAS No. 1439896-92-0

1-[(2-Fluorophenyl)methyl]cyclobutyl-methanamine

Cat. No.: B3032335
CAS No.: 1439896-92-0
M. Wt: 193.26
InChI Key: BKSVKACCAUNCSF-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methyl]cyclobutyl-methanamine is a cyclobutane-derived amine featuring a 2-fluorobenzyl substituent on the cyclobutyl ring. The cyclobutane ring confers conformational constraints, while the 2-fluorophenyl group introduces electronic and steric effects that may influence binding affinity and metabolic stability.

Properties

IUPAC Name

[1-[(2-fluorophenyl)methyl]cyclobutyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-11-5-2-1-4-10(11)8-12(9-14)6-3-7-12/h1-2,4-5H,3,6-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSVKACCAUNCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC2=CC=CC=C2F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901223989
Record name Cyclobutanemethanamine, 1-[(2-fluorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439896-92-0
Record name Cyclobutanemethanamine, 1-[(2-fluorophenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439896-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanemethanamine, 1-[(2-fluorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Fluorophenyl)methyl]cyclobutyl-methanamine typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of appropriate precursors.

    Introduction of the 2-Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzyl halide.

    Attachment of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Fluorophenyl)methyl]cyclobutyl-methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halides, acids, or bases can be employed depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

1-[(2-Fluorophenyl)methyl]cyclobutyl-methanamine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound may be investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(2-Fluorophenyl)methyl]cyclobutyl-methanamine involves its interaction with specific molecular targets. The fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, while the cyclobutyl ring provides structural rigidity. The methanamine group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

1-[(4-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride

  • Molecular Formula: C₁₃H₂₀ClNO
  • Molecular Weight : 241.76 g/mol
  • Substituent : 4-Methoxybenzyl
  • Key Properties : The methoxy group is electron-donating, enhancing solubility in polar solvents compared to halogenated analogs. The hydrochloride salt improves stability and crystallinity .

[1-(3-Trifluoromethylphenyl)cyclobutyl]methanamine

  • Molecular Formula : C₁₂H₁₄F₃N
  • Molecular Weight : 229.24 g/mol
  • Substituent : 3-Trifluoromethylphenyl
  • Predicted boiling point: 248.4±35.0°C; pKa: 10.27±0.29 .

1-[1-(2-Bromophenyl)cyclobutyl]methanamine

  • Molecular Formula : C₁₁H₁₄NBr·HCl
  • Molecular Weight : 276.6 g/mol
  • Substituent : 2-Bromophenyl
  • Key Properties: Bromine adds steric bulk and polarizability, which may improve halogen bonding in protein interactions.

1-[(2-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride

  • Molecular Formula: C₁₃H₂₀ClNO
  • Molecular Weight : 241.76 g/mol
  • Substituent : 2-Methoxybenzyl

Physicochemical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Boiling Point (°C) pKa
1-[(2-Fluorophenyl)methyl]cyclobutyl-methanamine* C₁₂H₁₅FN 191.27 2-Fluorobenzyl N/A N/A
1-[(4-Methoxyphenyl)methyl] derivative C₁₃H₂₀ClNO 241.76 4-Methoxybenzyl N/A N/A
[1-(3-Trifluoromethylphenyl) derivative C₁₂H₁₄F₃N 229.24 3-Trifluoromethylphenyl 248.4±35.0 10.27±0.29
1-(2-Bromophenyl) derivative C₁₁H₁₄NBr·HCl 276.6 2-Bromophenyl N/A N/A

*Calculated for free base; data for the target compound inferred from analogs.

Functional Implications

  • Electron Effects: Fluorine (electron-withdrawing) and methoxy (electron-donating) groups modulate the amine's basicity and solubility. The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to non-halogenated analogs .
  • Salt Forms : Hydrochloride salts (e.g., and ) improve crystallinity and stability, critical for pharmaceutical formulation .

Biological Activity

1-[(2-Fluorophenyl)methyl]cyclobutyl-methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity based on available research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be described by its IUPAC name, which reflects its structural components: a cyclobutyl group attached to a methanamine moiety, with a 2-fluorophenyl group as a substituent. The presence of the fluorine atom may enhance the lipophilicity and biological activity of the compound.

Molecular Formula

  • Molecular Formula : C12_{12}H14_{14}F\N

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Preliminary studies suggest that this compound may act as a selective antagonist at certain serotonin receptors, particularly the 5-HT2B_2B and 5-HT2C_2C subtypes, which are implicated in various physiological processes including mood regulation and appetite control .

Pharmacological Effects

  • Serotonin Receptor Modulation : The compound has shown potential in modulating serotonin pathways, which could be beneficial in treating conditions such as depression and anxiety disorders.
  • Antifibrotic Properties : Similar compounds have been noted for their antifibrotic effects, suggesting that this compound may also exhibit similar therapeutic potential in conditions characterized by excessive fibrosis .
  • Neuroprotective Effects : Some studies indicate that compounds with similar structures can provide neuroprotection, potentially making this compound a candidate for neurodegenerative diseases.

Comparative Analysis with Similar Compounds

Compound NameTarget ReceptorAffinity (nM)Biological Activity
This compound5-HT2B_2B, 5-HT2C_2CTBDAntidepressant, Antifibrotic
Compound A5-HT2B_2B17Antifibrotic
Compound B5-HT2C_2C32Mood Stabilizer

The table above highlights the comparative affinities of various compounds targeting serotonin receptors, illustrating the potential effectiveness of this compound in similar therapeutic areas.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The introduction of the fluorine atom at the para position of the phenyl ring is hypothesized to enhance receptor binding affinity due to increased electron-withdrawing effects, which can stabilize interactions with target sites.

Key Findings

  • Fluorine Substitution : Enhances lipophilicity and receptor binding.
  • Cyclobutyl Group : Provides structural rigidity, potentially improving selectivity for target receptors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2-Fluorophenyl)methyl]cyclobutyl-methanamine
Reactant of Route 2
1-[(2-Fluorophenyl)methyl]cyclobutyl-methanamine

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